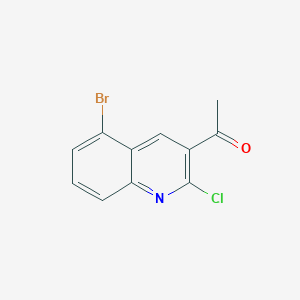
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties. The compound features a quinoline ring substituted with bromine and chlorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-bromo-2-chloroquinoline with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety through proper waste management.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
1-(5-Bromo-2-chloroquinolin-3-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 5-Bromo-2-chloroquinoline
- 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one
Comparison: 1-(5-Bromo-2-chloroquinolin-3-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its potential in specialized research areas .
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(5-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)7-5-8-9(12)3-2-4-10(8)14-11(7)13/h2-5H,1H3 |
InChI Key |
FFAALSXXAGAYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



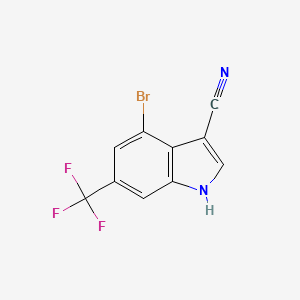
![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)

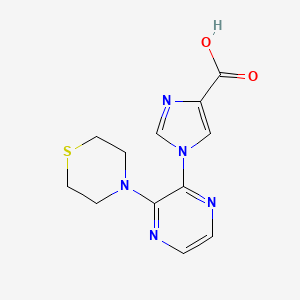

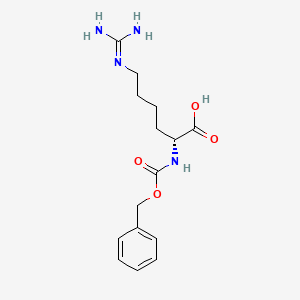

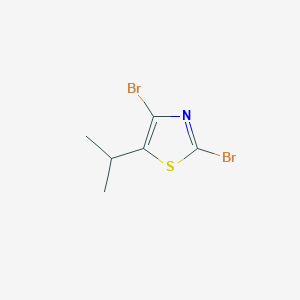
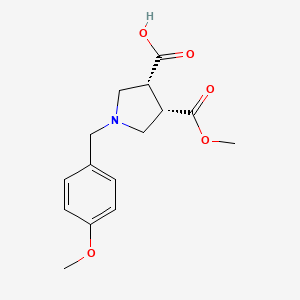

![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)

